Disperse blue 165:1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS |

24170-60-3 |

|---|---|

Formule moléculaire |

C19H19N7O5 |

Poids moléculaire |

425.4 g/mol |

Nom IUPAC |

N-[2-[(2-cyano-4,6-dinitrophenyl)diazenyl]-5-(diethylamino)phenyl]acetamide |

InChI |

InChI=1S/C19H19N7O5/c1-4-24(5-2)14-6-7-16(17(9-14)21-12(3)27)22-23-19-13(11-20)8-15(25(28)29)10-18(19)26(30)31/h6-10H,4-5H2,1-3H3,(H,21,27) |

Clé InChI |

NHBNDXGKNAEBAI-UHFFFAOYSA-N |

SMILES canonique |

CCN(CC)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C#N)NC(=O)C |

Origine du produit |

United States |

Foundational & Exploratory

Physicochemical Properties of Disperse Blue 165:1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disperse Blue 165:1 is a monoazo disperse dye recognized for its bright blue hue. It is utilized in various industrial applications, including the dyeing of synthetic fibers. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound (CAS No. 86836-00-2), presenting available quantitative data, outlining experimental protocols for property determination, and illustrating key processes through detailed diagrams.

Core Physicochemical Data

A summary of the fundamental physicochemical properties of this compound is presented below. It is important to distinguish this dye from the structurally different "Disperse Blue 165" (CAS No. 41642-51-7).

| Property | Value | Reference |

| CAS Number | 86836-00-2 | [1][2][3] |

| Molecular Formula | C₁₉H₁₉N₇O₅ | [1][3] |

| Molecular Weight | 425.39806 g/mol | [1][3] |

| Appearance | Dark blue powder | [1][4] |

| Boiling Point | 698.9 °C at 760 mmHg | [1] |

| Flash Point | 376.5 °C | [1] |

| Density | 1.37 g/cm³ | [1] |

| Melting Point | Not Available | [1] |

| Solubility | Not Available | [1][5] |

| Partition Coefficient (logP) | Not Available | [5] |

| Maximum Absorption (λmax) | Not Available |

Synthesis of this compound

The synthesis of this compound is a multi-step process involving diazotization, azo coupling, and a subsequent cyanation reaction.[2][4]

Experimental Protocol: General Synthesis

A generalized laboratory-scale synthesis protocol is as follows:

-

Diazotization of 2,4-Dinitro-6-bromoaniline:

-

Suspend 2,4-Dinitro-6-bromoaniline in a suitable acidic medium (e.g., a mixture of sulfuric and acetic acid).

-

Cool the suspension to 0-5 °C in an ice bath with continuous stirring.

-

Slowly add a solution of sodium nitrite (B80452) (NaNO₂) in cold water to the cooled amine suspension to form the diazonium salt. Maintain the temperature strictly between 0-5 °C.

-

-

Azo Coupling with 3-Acetylamino-N,N-diethylaniline:

-

In a separate vessel, dissolve 3-Acetylamino-N,N-diethylaniline in an appropriate solvent.

-

Cool the solution of the coupling component to 0-5 °C.

-

Slowly add the freshly prepared diazonium salt solution to the cooled coupling component solution with vigorous stirring. An intensely colored precipitate will form.

-

Continue stirring the reaction mixture in the ice bath for a sufficient duration to ensure the completion of the coupling reaction.

-

-

Cyanation:

-

Isolate the intermediate azo compound by filtration and wash it with cold water.

-

The bromine atom on the dinitrophenyl ring is then replaced by a cyano group. This is typically achieved by reacting the intermediate with a cyanide source, such as cuprous cyanide, in a suitable solvent.

-

-

Isolation and Purification:

-

Upon completion of the cyanation reaction, the final product is isolated by filtration.

-

The crude product is then washed, ground, and dried to yield this compound.

-

Synthesis Workflow

Determination of Physicochemical Properties: Experimental Protocols

Protocol: Determination of Solubility via UV-Vis Spectrophotometry

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in a suitable organic solvent (e.g., acetone).

-

Create a series of standard solutions of decreasing concentrations through serial dilution of the stock solution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

-

Plot a calibration curve of absorbance versus concentration and determine the linear regression equation.

-

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent of interest (e.g., water, ethanol) in a sealed container.

-

Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separate the undissolved solid from the solution by centrifugation or filtration.

-

-

Measurement and Calculation:

-

Dilute the saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

Use the calibration curve equation to calculate the concentration of the diluted solution.

-

Multiply the calculated concentration by the dilution factor to determine the solubility of this compound in the chosen solvent at the specified temperature.

-

Workflow for Determining Dye Solubility

References

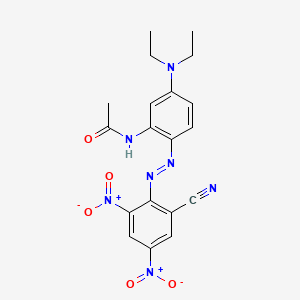

Chemical structure of C.I. Disperse Blue 165:1.

A Technical Guide to C.I. Disperse Blue 165:1

Introduction

C.I. This compound is a synthetic dye belonging to the single azo class, characterized by its bright, dark blue hue.[1] As a disperse dye, it exhibits low water solubility and is primarily formulated for dyeing hydrophobic synthetic fibers, such as polyester (B1180765), nylon, and acrylics.[2] Its molecular structure is designed to ensure high tinctorial strength and good fastness properties, making it a commercially significant colorant in the textile, plastics, printing, and cosmetics industries.[2][3] This guide provides an in-depth overview of its chemical structure, properties, synthesis, and relevant experimental protocols for research and development professionals.

Chemical Structure and Identity

C.I. This compound is chemically identified as N-{2-[(E)-(2-Cyano-4,6-dinitrophenyl)diazenyl]-5-(diethylamino)phenyl}acetamide.[2][4] It is a monoazo dye, meaning its chromophore contains one azo group (-N=N-) linking two aromatic rings.[1]

Table 1: Chemical Identity of C.I. This compound

| Identifier | Value | Reference |

| C.I. Name | C.I. This compound | [1] |

| CAS Number | 86836-00-2 | [4][5][6] |

| Molecular Formula | C₁₉H₁₉N₇O₅ | [2][4][5] |

| Molecular Weight | 425.40 g/mol | [2][5][7] |

| IUPAC Name | N-{2-[(E)-(2-Cyano-4,6-dinitrophenyl)diazenyl]-5-(diethylamino)phenyl}acetamide | [2][4] |

| Synonyms | Disperse Blue BGLS, C.I. 113357 | [1][2] |

| Structural Class | Single Azo | [1] |

| SMILES | CCN(CC)C1=CC(NC(C)=O)=C(C=C1)N=NC2=C(C#N)C=C(C=C2--INVALID-LINK--[O-])--INVALID-LINK--[O-] |

Physicochemical Properties

The physical and chemical properties of C.I. This compound are crucial for its application and processing. It is typically supplied as a dark blue powder.[1] Quantitative data on its properties are summarized below.

Table 2: Physicochemical Properties of C.I. This compound

| Property | Value | Reference |

| Appearance | Dark blue powder | [1][2] |

| Boiling Point | 698.9 °C at 760 mmHg (Predicted) | [2] |

| Density | 1.37 g/cm³ (Predicted) | [2] |

| Flash Point | 376.5 °C (Predicted) | [2] |

| Solubility | Data not available | [2] |

Synthesis of C.I. This compound

The industrial synthesis of C.I. This compound is a multi-step process involving diazotization and azo coupling. The general manufacturing method involves the diazotization of an aromatic amine, followed by coupling with a suitable coupling component, and a final cyanation step.[1][5]

The synthesis pathway begins with the diazotization of 2,4-Dinitro-6-bromoaniline. This intermediate is then coupled with 3-Acetylamino-N,N-diethylaniline. The final step involves a cyanation reaction to yield the final dye molecule.[1][5]

Caption: Synthesis workflow for C.I. This compound.

Experimental Protocols

While specific industrial protocols are proprietary, the following sections outline generalized laboratory-scale procedures for the synthesis of C.I. This compound and its application in dyeing polyester.

General Synthesis Protocol

-

Diazotization: 2,4-Dinitro-6-bromoaniline is suspended in a mixture of concentrated sulfuric acid and acetic acid. The mixture is cooled to 0-5°C. A solution of sodium nitrite (B80452) in concentrated sulfuric acid (nitrosylsulfuric acid) is added dropwise while maintaining the low temperature to form the diazonium salt. The reaction is monitored for completion.

-

Azo Coupling: 3-Acetylamino-N,N-diethylaniline is dissolved in an acidic aqueous medium. The previously prepared diazonium salt solution is added slowly to the coupler solution, keeping the temperature below 10°C and maintaining an acidic pH to facilitate the coupling reaction at the position para to the diethylamino group. The resulting bromo-azo dye intermediate precipitates from the solution.

-

Cyanation: The filtered and washed bromo-azo dye intermediate is re-dispersed in a suitable solvent (e.g., dimethylformamide). A cyanide source, such as copper(I) cyanide or a mixture of sodium cyanide and a copper catalyst, is added. The mixture is heated to induce the nucleophilic substitution of the bromine atom with a cyano group.

-

Isolation and Purification: After the reaction is complete, the mixture is cooled and poured into water to precipitate the final C.I. This compound dye. The crude product is then filtered, washed thoroughly with water to remove salts and impurities, and dried.

Polyester Dyeing Protocol

This protocol describes a typical high-temperature exhaust dyeing method for polyester fabric.

-

Dye Bath Preparation: A dye bath is prepared with a liquor-to-goods ratio of 10:1 to 20:1. The pH is adjusted to 4.5-5.5 using acetic acid. A dispersing agent is added to ensure the dye remains finely dispersed.

-

Dye Dispersion: C.I. This compound (e.g., 1% on weight of fiber) is pasted with a small amount of water and dispersing agent, then diluted with warm water to form a stable dispersion. This dispersion is added to the dye bath.

-

Dyeing Process: The polyester fabric is introduced into the dye bath at approximately 60°C. The temperature is raised at a rate of 1-2°C per minute to 130°C. Dyeing continues at this temperature for 30-60 minutes to allow for dye penetration and fixation within the polyester fibers.

-

Rinsing and Reduction Clearing: After dyeing, the bath is cooled, and the fabric is rinsed with water. A reduction clearing process is then performed in a fresh bath containing sodium hydroxide (B78521) and sodium hydrosulfite at 70-80°C for 15-20 minutes. This step removes unfixed dye from the fiber surface, improving wash fastness.

-

Finalization: The fabric is rinsed thoroughly with hot and cold water, neutralized with a mild acid if necessary, and dried.

Caption: Experimental workflow for dyeing polyester.

Applications and Performance

The primary application of C.I. This compound is the dyeing of synthetic fibers, particularly polyester and its blends, due to its good sublimation fastness and high color yield.[2][3] It is applied using high-temperature and high-pressure dyeing methods.[3] Beyond textiles, it is also utilized as a colorant in the plastics and printing industries.[2] The dye is noted for providing a bright blue color with excellent colorfastness.[2] Compared to older anthraquinone-based blue dyes like C.I. Disperse Blue 56, the C.I. Disperse Blue 165 class offers significantly improved tinctorial strength and superior wetfastness properties.[8]

Toxicology and Environmental Considerations

Disperse dyes are characterized by their low water solubility, which can lead to their accumulation in sludge and sediment during wastewater treatment.[3] Azo dyes, as a class, can undergo anaerobic degradation, which involves the reductive cleavage of the azo bond. This process can potentially form aromatic amines, the ecotoxicity of which would require further assessment.[3]

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. Cas 86836-00-2,this compound | lookchem [lookchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Page loading... [guidechem.com]

- 5. This compound | 86836-00-2 [chemicalbook.com]

- 6. 86836-00-2 | this compound | Hangzhou Keying Chem Co., Ltd. [keyingchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. p2infohouse.org [p2infohouse.org]

Disperse Blue 165:1 (CAS 86836-00-2): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Blue 165:1, with the Chemical Abstracts Service (CAS) number 86836-00-2, is a monoazo disperse dye characterized by its bright blue hue. As a member of the disperse dye class, it is sparingly soluble in water and is primarily formulated for dyeing synthetic fibers, most notably polyester. Its applications also extend to the coloration of plastics, printing inks, and cosmetics.[1] This technical guide provides an in-depth overview of the chemical and physical properties, synthesis, analytical methods, and the limited available toxicological and biological information pertinent to this compound. A significant data gap exists in the scientific literature regarding its biological activity and toxicological profile, a crucial consideration for professionals in drug development and safety assessment.

Chemical and Physical Properties

This compound is a dark blue powder.[2] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 86836-00-2 | [3] |

| Molecular Formula | C₁₉H₁₉N₇O₅ | [3] |

| Molecular Weight | 425.40 g/mol | [3] |

| Synonyms | C.I. This compound, Disperse Blue BGLS, Acetamide, N-(2-(2-(2-cyano-4,6-dinitrophenyl)diazenyl)-5-(diethylamino)phenyl)- | [3] |

| Appearance | Dark blue powder | [2] |

| Boiling Point | 698.9 °C at 760 mmHg | [3] |

| Flash Point | 376.5 °C | [3] |

| Density | 1.37 g/cm³ | [3] |

| Solubility | Data not available | [3] |

Synthesis

The synthesis of this compound is a multi-step process that involves a diazotization reaction, followed by an azo coupling and a subsequent cyanation.[2][4][5]

Experimental Protocol: General Synthesis

While precise industrial protocols are often proprietary, a general laboratory-scale synthesis can be described as follows:

Step 1: Diazotization of 2,4-Dinitro-6-bromoaniline

-

A solution of 2,4-Dinitro-6-bromoaniline is prepared in a mixture of a strong acid, such as concentrated hydrochloric acid, and water.

-

The mixture is cooled to a temperature between 0-5 °C in an ice bath with continuous stirring.

-

A pre-cooled aqueous solution of sodium nitrite (B80452) is then added dropwise to the aniline (B41778) suspension while maintaining the temperature below 5 °C.

-

The reaction mixture is stirred for an additional 15-30 minutes at this temperature to ensure the complete formation of the diazonium salt. The resulting diazonium salt solution is highly reactive and should be used immediately in the subsequent step.

Step 2: Azo Coupling

-

In a separate vessel, 3-Acetylamino-N,N-diethylaniline is dissolved in a suitable solvent, such as a mixture of ethanol (B145695) and water, and cooled to 0-5 °C.

-

The freshly prepared cold diazonium salt solution from Step 1 is then slowly added to the solution of the coupling component with vigorous stirring.

-

The pH of the reaction mixture is maintained in the weakly acidic to neutral range (pH 5-7) by the addition of a base, such as sodium acetate, to facilitate the electrophilic substitution reaction.

-

Upon completion of the reaction, the precipitated dibromo-azo intermediate is collected by filtration.

Step 3: Cyanation

-

The dibromo-azo intermediate is suspended in a suitable solvent like dimethylformamide (DMF).

-

Cuprous cyanide is added to the suspension.

-

The reaction mixture is heated under reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the final product, this compound, is isolated by filtration, followed by washing and drying.

Analytical Methods

The quantification of this compound, particularly in textile matrices, is crucial for quality control and safety assessment. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or a diode-array detector (DAD), and UV-Visible Spectrophotometry are common analytical techniques.

Experimental Protocol: Quantification by HPLC

-

Sample Preparation (Textile Extraction):

-

A known weight of the textile sample is extracted with a suitable solvent (e.g., methanol (B129727) or a mixture of acetonitrile (B52724) and water) under sonication or reflux.

-

The extract is then filtered and diluted as necessary.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient elution using a mixture of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) acetate).

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Detection: DAD detection at the wavelength of maximum absorbance (λmax) of this compound, and/or MS detection for confirmation.

-

-

Quantification:

-

A calibration curve is constructed using standard solutions of this compound of known concentrations.

-

The concentration of the dye in the sample extract is determined by comparing its peak area to the calibration curve.

-

Biological Activity and Toxicology

There is a significant lack of publicly available data on the biological activity and toxicology of this compound. Most safety data sheets indicate that no comprehensive acute toxicity data is available for oral, dermal, or inhalation routes. However, due to its classification as a disperse dye and an azo compound, potential health effects such as skin sensitization are a concern.

Allergic Contact Dermatitis

Disperse dyes are known haptens, which are small molecules that can elicit an immune response when bound to skin proteins. This can lead to allergic contact dermatitis, a T-cell-mediated delayed-type hypersensitivity reaction.[6]

Signaling Pathway in Allergic Contact Dermatitis (Sensitization Phase)

The sensitization phase is initiated upon the first contact with the hapten.

-

Hapten Penetration and Protein Binding: The small, lipophilic this compound molecule penetrates the stratum corneum of the skin. It then covalently binds to endogenous skin proteins, forming a hapten-protein conjugate. This complex is now immunogenic.[1]

-

Activation of Antigen-Presenting Cells (APCs): The hapten-protein conjugates are recognized and internalized by Langerhans cells (a type of dendritic cell) in the epidermis and dermal dendritic cells.

-

APC Maturation and Migration: Upon antigen uptake, the APCs mature and migrate from the skin to the regional lymph nodes.

-

T-Cell Priming: In the lymph nodes, the APCs present the processed antigen to naive T-cells. This interaction, along with co-stimulatory signals, leads to the activation and proliferation of antigen-specific T-cells (memory T-cells).

Upon subsequent exposure to the same hapten, these memory T-cells are rapidly activated, leading to the clinical manifestations of allergic contact dermatitis.

Conclusion

This compound is a commercially important blue dye with well-defined chemical properties and established synthetic routes. Analytical methods for its detection and quantification are available. However, a significant knowledge gap exists concerning its biological activity and toxicological profile. For researchers, scientists, and particularly drug development professionals, the potential for skin sensitization, a characteristic of many disperse dyes, warrants careful consideration. The absence of comprehensive safety data underscores the need for further investigation to fully assess the potential risks associated with human exposure to this compound.

References

- 1. Hapten-protein binding: from theory to practical application in the in vitro prediction of skin sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. Cas 86836-00-2,this compound | lookchem [lookchem.com]

- 4. This compound CAS#: 86836-00-2 [m.chemicalbook.com]

- 5. This compound | 86836-00-2 [chemicalbook.com]

- 6. Molecular mechanisms of CD8+ T cell-mediated delayed hypersensitivity: implications for allergies, asthma, and autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis Pathway of Disperse Blue 165:1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for Disperse Blue 165:1 (C.I. 113357), a significant monoazo disperse dye utilized in the textile industry. The synthesis is a multi-step process involving diazotization, azo coupling, and cyanation. This document details the chemical transformations, intermediates, and general experimental protocols.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in various applications.

| Property | Value |

| C.I. Name | This compound |

| CAS Number | 86836-00-2[1] |

| Molecular Formula | C₁₉H₁₉N₇O₅[2] |

| Molecular Weight | 425.40 g/mol [2] |

| Appearance | Dark blue powder[2] |

| Chemical Class | Monoazo |

| Solubility | Insoluble in water; Soluble in acetone |

Synthesis Pathway of this compound

The synthesis of this compound is a three-stage process that begins with the diazotization of a substituted aniline, followed by an azo coupling reaction, and concludes with a cyanation step to yield the final product.[3][4]

The overall synthesis workflow is depicted in the following diagram:

Experimental Protocols

While precise industrial protocols are often proprietary, the following sections describe the general laboratory-scale methodologies for each key step in the synthesis of this compound.

Stage 1: Diazotization of 2,4-Dinitro-6-bromoaniline

The initial step is the conversion of the primary aromatic amine, 2,4-Dinitro-6-bromoaniline, into its corresponding diazonium salt. This is achieved through a reaction with nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong acid, such as sulfuric acid.

General Experimental Protocol:

-

Preparation of Amine Suspension: In a reaction vessel, 2,4-Dinitro-6-bromoaniline is suspended in a mixture of concentrated sulfuric acid and water.

-

Cooling: The suspension is cooled to a temperature range of 0-5 °C in an ice-salt bath with continuous and vigorous stirring. It is critical to maintain this low temperature to prevent the decomposition of the unstable diazonium salt.

-

Preparation of Nitrous Acid: A solution of sodium nitrite (NaNO₂) in cold water is prepared separately.

-

Diazotization Reaction: The sodium nitrite solution is added dropwise to the cooled amine suspension. The temperature must be strictly maintained below 5 °C during this addition.

-

Completion of Reaction: After the complete addition of the sodium nitrite solution, the mixture is stirred for an additional 30-60 minutes to ensure the diazotization reaction is complete. The resulting product is the diazonium salt of 2,4-Dinitro-6-bromoaniline in solution.

A Chinese patent describes a method for preparing the diazonium salt of 2,4-dinitro-6-bromaniline where 36.6g of 2,4-dinitraniline is stirred in 210.0g of 60% sulfuric acid, followed by the addition of 19.2g of bromine at 20-25°C. After 4 hours, 13.6g of 30% hydrogen peroxide is added, and the reaction continues for another 4 hours. Subsequently, 64.0g of 40% nitrosyl sulfuric acid is added, and the diazotization reaction proceeds for 2.0-3.0 hours at 20-30°C to yield the diazonium salt solution.

Stage 2: Azo Coupling

The second stage involves the electrophilic aromatic substitution reaction between the diazonium salt prepared in the first stage and the coupling component, 3-Acetylamino-N,N-diethylaniline.

General Experimental Protocol:

-

Preparation of Coupling Component Solution: 3-Acetylamino-N,N-diethylaniline is dissolved in an appropriate solvent, typically an acidic medium to ensure solubility.

-

Cooling: The solution of the coupling component is cooled to 0-5 °C in an ice bath.

-

Coupling Reaction: The cold diazonium salt solution from Stage 1 is slowly added to the cooled coupling component solution with constant and efficient stirring. An intensely colored precipitate of the bromo-azo intermediate should form immediately.

-

Completion of Reaction: The reaction mixture is stirred for an additional 1-2 hours in the ice bath to ensure the coupling reaction goes to completion.

-

Isolation of Intermediate: The resulting bromo-azo intermediate is isolated by vacuum filtration and washed thoroughly with cold water to remove any unreacted starting materials and inorganic salts.

Stage 3: Cyanation

The final step in the synthesis of this compound is the replacement of the bromine atom on the aromatic ring of the intermediate with a cyano group. This is a nucleophilic aromatic substitution reaction, typically carried out using a cyanide salt, such as cuprous cyanide.

General Experimental Protocol:

-

Reaction Mixture: The isolated bromo-azo intermediate is suspended in a suitable high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

-

Reagent Addition: An excess of cuprous cyanide (CuCN) is added to the suspension.

-

Heating: The reaction mixture is heated under reflux for several hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled and poured into a large volume of water or an ice/water mixture to precipitate the crude this compound dye.

-

Purification: The crude dye is isolated by vacuum filtration. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol (B145695) or acetic acid, to obtain the final product with the desired purity. The purified dye is then dried under a vacuum.

Quantitative Data

Specific quantitative data for the synthesis of this compound, such as precise yields for each step and optimal reaction conditions, are not extensively available in the public domain and are often held as proprietary information by manufacturers. However, based on general knowledge of similar azo dye syntheses, the following table provides estimated ranges for key parameters.

| Parameter | Stage 1: Diazotization | Stage 2: Azo Coupling | Stage 3: Cyanation | Overall (Estimated) |

| Temperature | 0-5 °C | 0-10 °C | 100-150 °C (Reflux) | - |

| Reaction Time | 1-2 hours | 2-4 hours | 4-8 hours | - |

| Yield | High (typically >90%) | Good to Excellent | Moderate to Good | 60-80% |

| Key Reagents | NaNO₂, H₂SO₄ | 3-Acetylamino-N,N-diethylaniline | CuCN, DMF/DMSO | - |

Concluding Remarks

The synthesis of this compound is a well-established process in industrial dye chemistry, relying on fundamental organic reactions. The successful execution of this synthesis requires careful control of reaction conditions, particularly temperature, to manage the stability of the diazonium intermediate and to ensure high yields and purity of the final product. The methodologies outlined in this guide provide a foundational understanding for researchers and professionals involved in the synthesis and development of azo dyes. Further optimization of the reaction conditions and purification techniques may be necessary to achieve the desired product specifications for specific applications.

References

Disperse Blue 165:1: A Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the physicochemical properties, analytical methodologies, and toxicological profile of the monoazo dye, Disperse Blue 165:1.

This technical guide provides a comprehensive overview of this compound (CAS No. 86836-00-2), a synthetic monoazo dye. The document is intended for researchers, scientists, and drug development professionals who may encounter this compound in various research and development settings. The guide details its molecular characteristics, provides established experimental protocols for its analysis, and discusses its potential biological and toxicological implications based on the broader class of azo dyes.

Core Physicochemical Data

This compound is a dark blue powder primarily used in the textile, plastic, and printing industries for its vibrant blue coloration and good colorfastness.[1] Its fundamental molecular and physical properties are summarized in the table below. It is important to distinguish this compound from its related compound, Disperse Blue 165 (CAS No. 41642-51-7), which possesses a different molecular formula (C₂₀H₁₉N₇O₃) and molecular weight.[2]

| Property | Value |

| CAS Number | 86836-00-2 |

| Molecular Formula | C₁₉H₁₉N₇O₅[1][3][4][5] |

| Molecular Weight | 425.40 g/mol [1][3] |

| Synonyms | C.I. This compound, Disperse Blue BGLS, Acetamide, N-(2-(2-(2-cyano-4,6-dinitrophenyl)diazenyl)-5-(diethylamino)phenyl)-[1] |

| Appearance | Dark blue powder[1] |

| Boiling Point | 698.9 °C at 760 mmHg[1] |

| Flash Point | 376.5 °C[1] |

| Density | 1.37 g/cm³[1] |

Experimental Protocols for Analysis and Characterization

Accurate characterization and quantification of this compound are crucial for quality control and research purposes. The following section details established analytical methods. While some of these protocols were developed for the closely related Disperse Blue 165, the methodologies are generally applicable to this compound due to their structural similarities.

Spectroscopic Analysis

UV-Visible (UV-Vis) Spectroscopy is a fundamental technique for the quantitative analysis of this compound in solution.

-

Instrumentation : A calibrated UV-Visible spectrophotometer with a wavelength range of at least 200-800 nm.

-

Procedure :

-

Preparation of Stock Solution : Accurately weigh a precise amount of this compound powder and dissolve it in a suitable solvent (e.g., methanol (B129727) or acetone) in a volumetric flask to create a stock solution of known concentration.

-

Preparation of Standard Solutions : Perform serial dilutions of the stock solution to prepare a series of standard solutions with varying concentrations.

-

Wavelength Scan : Scan a standard solution across the visible spectrum to determine the wavelength of maximum absorbance (λmax).

-

Measurement : Measure the absorbance of the sample solution at the determined λmax.

-

Quantification : Create a calibration curve by plotting the absorbance of the standard solutions against their concentrations. The concentration of the sample can then be determined from its absorbance value using the calibration curve.

-

Fourier-Transform Infrared (FTIR) Spectroscopy provides information about the functional groups present in the molecule.

-

Instrumentation : A calibrated FTIR spectrometer.

-

Procedure (KBr Pellet Technique) :

-

Sample Preparation : Grind a small amount of this compound with potassium bromide (KBr) powder in a mortar and pestle.

-

Pellet Formation : Place the mixture into a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.

-

Spectrum Acquisition : Obtain a background spectrum of a pure KBr pellet. Then, acquire the FTIR spectrum of the sample pellet, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis : Identify the characteristic absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule.

-

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is a powerful technique for the separation, identification, and quantification of this compound.

-

Instrumentation : HPLC system with a C18 column, DAD or MS detector.

-

Mobile Phase : A suitable gradient of solvents, such as acetonitrile (B52724) and water.

-

Procedure :

-

Sample Preparation : Extract the dye from the sample matrix using an appropriate solvent (e.g., methanol).

-

Injection : Inject the filtered sample extract into the HPLC system.

-

Separation : The components of the sample are separated on the C18 column based on their polarity.

-

Detection : The separated components are detected by the DAD, which provides spectral information, and/or the MS, which provides mass-to-charge ratio information for identification.

-

Quantification : A calibration curve is generated using standards of known concentrations to quantify the amount of this compound in the sample.

-

More advanced techniques such as Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) and Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF) can also be employed for high-sensitivity analysis of this dye.

Toxicological Profile and Biological Relevance

For drug development professionals, understanding the potential biological effects and toxicity of a compound is paramount. While specific toxicological data for this compound is limited, its classification as an azo dye provides a basis for assessing its potential hazards.

General Toxicity of Azo Dyes

Azo dyes are a class of compounds characterized by the presence of one or more azo (-N=N-) groups. A primary toxicological concern is their potential to undergo reductive cleavage of the azo bond, leading to the formation of aromatic amines, some of which are known or suspected carcinogens. This metabolic process can be carried out by human intestinal microflora, skin microflora, and to a lesser extent, by liver azoreductases.

The potential adverse health effects of certain azo dyes and their metabolites include:

-

Carcinogenicity : Some aromatic amines, such as benzidine, are linked to an increased risk of cancer, particularly bladder cancer.

-

Allergenicity : Certain azo dyes can cause skin sensitization and allergic contact dermatitis upon prolonged exposure.

-

Genotoxicity and Mutagenicity : Some azo dyes and their breakdown products have been shown to have mutagenic and genotoxic effects.

Environmental Impact

Disperse dyes, including this compound, have low water solubility, which can lead to their accumulation in the environment, particularly in sediments and sludge during wastewater treatment. The persistence of these dyes and their potential degradation into harmful aromatic amines pose a risk to aquatic ecosystems.

Conclusion

This compound is a well-defined chemical entity with established analytical protocols for its characterization. While it serves important industrial purposes, its classification as an azo dye warrants careful consideration of its potential toxicological properties, particularly in research and development settings where human exposure is possible. The information presented in this guide provides a foundational understanding of this compound for scientists and professionals in relevant fields. Further research into the specific biological activities and toxicological profile of this compound is recommended to fully assess its safety.

References

Spectroscopic Profile of Disperse Blue 165:1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data and analytical methodologies for the disperse dye, C.I. Disperse Blue 165:1 (CAS Number: 86836-00-2). Due to the limited publicly available experimental spectroscopic data for this specific dye, this guide also includes relevant data for the closely related C.I. Disperse Blue 165 (CAS Number: 41642-51-7) for comparative purposes, with clear distinctions made between the two compounds.

Chemical Identity and Structure

It is crucial to distinguish between Disperse Blue 165 and this compound, as they are distinct chemical entities.

C.I. This compound is chemically identified as N-{2-[(E)-(2-Cyano-4,6-dinitrophenyl)diazenyl]-5-(diethylamino)phenyl}acetamide.[1] Its chemical structure and key properties are detailed below.

-

Synonyms: C.I. 113357, Disperse Blue BGLS, Acetamide, N-(2-(2-(2-cyano-4,6-dinitrophenyl)diazenyl)-5-(diethylamino)phenyl)-[2][3]

The molecular structure of this compound has been confirmed by crystallographic studies.[6]

C.I. Disperse Blue 165 , a related but different compound, has the following identifiers:

Spectroscopic Data

UV-Visible (UV-Vis) Spectroscopy

No experimental UV-Vis absorption data for this compound is publicly available at this time. However, the UV-Vis spectrum of the closely related Disperse Blue 165 in an aqueous solution shows a maximum absorbance (λmax) in the visible region.

| Parameter | Value | Solvent/Conditions |

| λmax | 570 nm | Aqueous solution |

Table 1: UV-Visible Spectroscopic Data for C.I. Disperse Blue 165. [7]

Infrared (IR) Spectroscopy

Experimental IR spectral data for this compound is not currently available in public databases. The following table presents the predicted characteristic infrared absorption peaks for Disperse Blue 165 , which can serve as a reference for the functional groups present in a similar chromophore system.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3300 | N-H Stretch | Secondary Amine/Amide |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 2970 - 2850 | C-H Stretch | Aliphatic |

| 2230 - 2210 | C≡N Stretch | Nitrile |

| 1680 - 1650 | C=O Stretch | Amide (Amide I) |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| 1550 - 1500 | N-O Asymmetric Stretch | Nitro group |

| 1550 - 1510 | N-H Bend | Secondary Amide (Amide II) |

| 1450 - 1350 | N=N Stretch | Azo group |

| 1350 - 1300 | N-O Symmetric Stretch | Nitro group |

| 1300 - 1000 | C-N Stretch | Aromatic Amine |

| 850 - 750 | C-H Bend | Aromatic (out-of-plane) |

Table 2: Predicted FTIR Characteristic Peaks for C.I. Disperse Blue 165. [7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

There is no publicly available experimental ¹H or ¹³C NMR data for this compound.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for disperse dyes like this compound.

UV-Visible Spectroscopy

Objective: To determine the wavelength of maximum absorbance (λmax) and quantify the dye in solution.

Instrumentation: A calibrated UV-Visible spectrophotometer with a wavelength range of at least 200-800 nm.

Materials:

-

This compound dye powder

-

Spectroscopic grade solvent (e.g., acetone, methanol, or dimethylformamide)

-

Volumetric flasks

-

Pipettes

-

Quartz or glass cuvettes (1 cm path length)

Procedure:

-

Preparation of Stock Solution: Accurately weigh a small amount of this compound powder and dissolve it in a known volume of the chosen solvent in a volumetric flask to create a stock solution of a specific concentration.

-

Preparation of Standard Solutions: Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing concentrations.

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up according to the manufacturer's instructions.

-

Blank Measurement: Fill a cuvette with the pure solvent and use it to zero the absorbance of the instrument.

-

Spectrum Acquisition: Record the absorbance spectrum of a diluted standard solution across a relevant wavelength range (e.g., 300-800 nm) to determine the λmax.

-

Quantitative Measurement: Measure the absorbance of all standard solutions and the unknown sample at the determined λmax.

-

Data Analysis: Construct a calibration curve by plotting absorbance versus concentration for the standard solutions. Use the equation of the line to determine the concentration of the unknown sample.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Materials:

-

This compound dye powder

-

Potassium bromide (KBr), IR grade

-

Mortar and pestle

-

Pellet press

Procedure:

-

Sample Preparation (KBr Pellet Technique): Mix a small amount of the dye powder (approximately 1-2 mg) with about 100-200 mg of dry KBr powder in a mortar. Grind the mixture thoroughly to a fine powder.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

Background Spectrum: Collect a background spectrum of the empty sample compartment or a pure KBr pellet.

-

Sample Spectrum Acquisition: Place the sample pellet in the spectrometer's sample holder and acquire the FTIR spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.[7]

-

Data Analysis: Identify the characteristic absorption bands in the spectrum and correlate them to the vibrational frequencies of the functional groups in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed molecular structure of the dye.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Materials:

-

This compound dye powder

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

-

NMR tubes

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the dye in about 0.6-0.7 mL of a suitable deuterated solvent in an NMR tube. Ensure the sample is fully dissolved.

-

¹H NMR Spectrum Acquisition: Acquire a proton NMR spectrum. The chemical shifts, integration, and coupling patterns of the signals will provide information about the number and connectivity of hydrogen atoms.

-

¹³C NMR Spectrum Acquisition: Acquire a carbon NMR spectrum (e.g., using a proton-decoupled pulse sequence) to identify the number and types of carbon atoms in the molecule.

-

2D NMR (Optional): If further structural confirmation is needed, perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) to establish H-H couplings, and HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to determine H-C one-bond and multiple-bond correlations, respectively.

-

Data Analysis: Process and analyze the spectra to assign the chemical shifts to the respective nuclei and confirm the molecular structure.

Visualizations

The following diagram illustrates a general workflow for the spectroscopic analysis of a disperse dye.

References

- 1. Page loading... [guidechem.com]

- 2. Cas 86836-00-2,this compound | lookchem [lookchem.com]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. This compound CAS#: 86836-00-2 [m.chemicalbook.com]

- 5. This compound | 86836-00-2 [chemicalbook.com]

- 6. N-{2-[2-(2-Cyano-4,6-dinitrophenyl)diazenyl]-5-(diethylamino)phenyl}acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Page loading... [wap.guidechem.com]

Solubility profile of Disperse Blue 165:1 in different solvents.

Solubility Profile of Disperse Blue 165:1: A Technical Guide

Introduction

This compound is a monoazo disperse dye utilized in the textile industry for coloring synthetic fibers, particularly polyester. Its chemical structure, N-(2-(2-(2-cyano-4,6-dinitrophenyl)diazenyl)-5-(diethylamino)phenyl)acetamide, imparts a bright blue color and determines its solubility characteristics.[1] As a disperse dye, it possesses low aqueous solubility and is designed to be applied from a fine aqueous dispersion. Understanding its solubility in various organic solvents is critical for applications beyond traditional textile dyeing, such as in ink formulations, plastics coloration, and academic research. This technical guide provides a comprehensive overview of the solubility profile of this compound, including a detailed experimental protocol for its quantitative determination and a framework for data presentation.

Physicochemical Properties

-

Molecular Formula: C₁₉H₁₉N₇O₅[1]

-

Molecular Weight: 425.4 g/mol [2]

-

General Solubility: As a non-ionic dye, this compound has very low water solubility. It is qualitatively known to be soluble in some organic solvents like acetone.[5][6]

Quantitative Solubility Data

Specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in published literature. Therefore, the following table is presented as a template for researchers to populate with experimentally determined values. This structured format allows for clear comparison of solubility across different solvents at various temperatures.

Table 1: Experimentally Determined Solubility of this compound

| Solvent | Temperature (°C) | Solubility (g/L) | Method of Determination |

| Acetone | 25 | [Insert experimental data] | UV-Vis Spectrophotometry |

| Dimethylformamide | 25 | [Insert experimental data] | UV-Vis Spectrophotometry |

| Dichloromethane | 25 | [Insert experimental data] | UV-Vis Spectrophotometry |

| Ethyl Acetate | 25 | [Insert experimental data] | UV-Vis Spectrophotometry |

| Toluene | 25 | [Insert experimental data] | UV-Vis Spectrophotometry |

| Water | 25 | [Insert experimental data] | UV-Vis Spectrophotometry |

| [Add other solvents as needed] |

Experimental Protocol for Solubility Determination

The following detailed methodology for the quantitative determination of this compound solubility in organic solvents utilizes UV-Visible spectrophotometry, a widely applicable and reliable method.[7]

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.

Principle: The concentration of a colored substance in a solution is directly proportional to its absorbance of light at a specific wavelength, as described by the Beer-Lambert Law (A = εbc), where A is absorbance, ε is the molar absorptivity, b is the path length of the cuvette, and c is the concentration of the substance.

Materials and Equipment:

-

This compound (analytical standard)

-

Organic solvents (analytical grade)

-

UV-Vis spectrophotometer

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Thermostatically controlled shaker or agitator

-

Sealed containers (e.g., screw-cap vials)

Procedure:

-

Determination of Maximum Absorbance (λmax):

-

Prepare a dilute stock solution of this compound in the chosen solvent.

-

Scan the solution using the UV-Vis spectrophotometer over a relevant wavelength range (e.g., 400-800 nm) to identify the wavelength of maximum absorbance (λmax).[7] This λmax will be used for all subsequent absorbance measurements.

-

-

Preparation of Standard Solutions and Calibration Curve:

-

Accurately weigh a precise amount of this compound and dissolve it in the chosen organic solvent to prepare a stock solution of a known concentration (e.g., 100 mg/L).

-

Perform a series of serial dilutions from the stock solution to create a set of at least five standard solutions with decreasing concentrations.

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear, and the equation of the line (y = mx + c) should be determined.

-

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed container to create a slurry.[7]

-

Agitate the mixture at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure that equilibrium solubility is reached.[7]

-

After agitation, allow the solution to stand undisturbed for a sufficient time to permit the excess, undissolved solid to settle.[7]

-

-

Measurement and Calculation:

-

Carefully withdraw a sample from the clear supernatant of the saturated solution using a syringe fitted with a filter to remove any undissolved particles.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted saturated solution at the λmax.[7]

-

Use the equation of the calibration curve to calculate the concentration of the diluted saturated solution from its measured absorbance.

-

Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of this compound in that specific solvent at the specified temperature.[7]

-

Experimental Workflow

The logical workflow for the experimental determination of dye solubility is illustrated in the diagram below.

Conclusion

While specific quantitative solubility data for this compound is scarce in public literature, this guide provides the necessary framework for researchers and drug development professionals to determine it experimentally. The provided UV-Vis spectrophotometry protocol is a robust and widely accepted method for generating reliable solubility data. The structured data presentation table and the experimental workflow diagram offer a clear and logical approach to the study of the solubility profile of this compound in various solvents, facilitating its application in diverse research and industrial settings.

References

- 1. Cas 86836-00-2,this compound | lookchem [lookchem.com]

- 2. NB-64-88621-10mg | this compound [24170-60-3] Clinisciences [clinisciences.com]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. worlddyevariety.com [worlddyevariety.com]

- 5. benchchem.com [benchchem.com]

- 6. sdinternational.com [sdinternational.com]

- 7. benchchem.com [benchchem.com]

Unveiling the Thermal Profile of Disperse Blue 165:1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of the monoazo dye, Disperse Blue 165:1 (C.I. 113357). Given the limited publicly available data specifically for this compound, this document also incorporates data from the closely related compound, Disperse Blue 165 (C.I. 11077), to provide a more complete understanding. It is crucial to note that while structurally similar, the thermal properties may differ. This guide is intended to serve as a foundational resource for researchers in material science, textile chemistry, and other fields where the thermal behavior of this dye is of interest.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its related compound, Disperse Blue 165, is presented in Table 1. This information is essential for understanding the fundamental characteristics of the dye.

| Property | This compound | Disperse Blue 165 |

| CAS Number | 86836-00-2[1] | 41642-51-7[2] |

| Molecular Formula | C₂₄H₂₁N₇O₅[1] | C₂₀H₁₉N₇O₃[2] |

| Molecular Weight | 487.47 g/mol [1] | 405.41 g/mol [2] |

| Appearance | Dark blue powder[1] | Dark blue powder[2] |

| Chemical Class | Single azo[1] | Single azo[3] |

Thermal Stability and Degradation

| Thermal Property | This compound | Disperse Blue 165 |

| Boiling Point | 698.9 °C at 760 mmHg[4] | 691.2 °C at 760 mmHg[2] |

| Flash Point | 376.5 °C[4] | 371.8 °C[2] |

| Melting Point | Not available | 257-259 °C[5] |

| Decomposition Temperature | No data available[4] | No data available |

The azo bond (-N=N-) is often the most thermally labile part of azo dyes. Thermal degradation is expected to initiate with the cleavage of this bond, leading to the formation of various aromatic compounds. The specific degradation products and mechanism for this compound have not been detailed in available literature.

Experimental Protocols for Thermal Analysis

To rigorously assess the thermal stability of this compound, standardized thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended. The following are detailed, generalized protocols for these experiments.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability and composition of a material.

Objective: To determine the decomposition temperature and mass loss profile of this compound.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound powder into a ceramic or platinum TGA pan.

-

Instrument Setup:

-

Place the sample pan into the TGA furnace.

-

Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

-

Temperature Program:

-

Equilibrate the sample at 30 °C.

-

Heat the sample from 30 °C to 800 °C at a linear heating rate of 10 °C/min.

-

-

Data Acquisition: Continuously record the sample's weight as a function of temperature.

-

Data Analysis:

-

Plot the percentage of initial mass remaining on the y-axis against the temperature on the x-axis.

-

The onset of decomposition is identified as the temperature at which significant mass loss begins.

-

The derivative of the TGA curve (DTG) can be plotted to identify the temperatures of the maximum rates of decomposition.

-

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. DSC can detect transitions such as melting, crystallization, and decomposition.

Objective: To identify thermal transitions such as melting and decomposition of this compound and to measure the enthalpy changes associated with these transitions.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of the this compound powder into an aluminum DSC pan and hermetically seal it. Use an empty, sealed aluminum pan as a reference.

-

Instrument Setup:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with an inert gas, such as nitrogen, at a constant flow rate.

-

-

Temperature Program: A heat-cool-heat cycle is often used to remove the sample's thermal history.

-

Heat from 30 °C to a temperature above the expected melting point (e.g., 300 °C) at a rate of 10 °C/min.

-

Cool from that temperature back to 30 °C at a rate of 10 °C/min.

-

Reheat from 30 °C to a higher temperature (e.g., 400 °C) at a rate of 10 °C/min to observe decomposition.

-

-

Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis:

-

Plot the heat flow on the y-axis against temperature on the x-axis.

-

Endothermic peaks (pointing down) typically represent melting, while exothermic peaks (pointing up) can indicate crystallization or decomposition.

-

The temperature at the peak of an endotherm is taken as the melting point. The onset of a large exothermic or endothermic event at higher temperatures can indicate decomposition.

-

Visualizations

To further elucidate the experimental process and potential degradation pathways, the following diagrams are provided.

Caption: Workflow for Thermal Stability Analysis.

References

Disperse Blue 165:1 - An In-depth Technical Guide on Health and Safety Data

Disclaimer: This technical guide provides a summary of the currently available health and safety information for Disperse Blue 165:1 (CAS No. 86836-00-2). It is intended for researchers, scientists, and drug development professionals. A comprehensive review of available safety data sheets and scientific literature reveals a significant lack of quantitative toxicological and ecotoxicological data for this specific substance. Much of the standard toxicological data is reported as "no data available." Therefore, this guide also presents generalized information for the broader class of azo dyes where relevant, to provide a context for potential hazards. All information should be handled with the appropriate professional caution and is not a substitute for rigorous, substance-specific testing.

Chemical and Physical Properties

A summary of the available physical and chemical properties for this compound is presented below.

| Property | Value | Reference |

| CAS Number | 86836-00-2 | [1] |

| Molecular Formula | C19H19N7O5 | [1] |

| Molecular Weight | 425.398 g/mol | [1] |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Density | 1.37 g/cm³ | [1] |

| Flash Point | 376.5°C | [1] |

| Solubility | Data not available | [1] |

| n-octanol/water Partition Coefficient | Data not available | [1] |

Toxicological Data

Comprehensive toxicological studies on this compound are not publicly available. Most safety data sheets indicate that no data is available for key toxicological endpoints.[1] However, aggregated information from notifications to the ECHA C&L Inventory provides some GHS hazard classifications, though the underlying experimental data and reports are not accessible.[2]

| Toxicological Endpoint | GHS Hazard Classification (from aggregated notifications) | Quantitative Data |

| Acute Toxicity (Oral) | No data available | No data available |

| Acute Toxicity (Dermal) | No data available | No data available |

| Acute Toxicity (Inhalation) | No data available | No data available |

| Skin Corrosion/Irritation | No data available | No data available |

| Serious Eye Damage/Irritation | No data available | No data available |

| Respiratory or Skin Sensitization | May cause an allergic skin reaction (H317)[2] | No data available |

| Germ Cell Mutagenicity | Suspected of causing genetic defects (H341)[2] | No data available |

| Carcinogenicity | No data available | No data available |

| Reproductive Toxicity | No data available | No data available |

| Specific Target Organ Toxicity (Single Exposure) | No data available | No data available |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available | No data available |

| Aspiration Hazard | No data available | No data available |

Ecotoxicological Data

Similar to the toxicological data, there is a significant lack of quantitative ecotoxicological information for this compound.

| Ecotoxicological Endpoint | GHS Hazard Classification (from aggregated notifications) | Quantitative Data |

| Hazardous to the Aquatic Environment (Acute Hazard) | Very toxic to aquatic life (H400)[2] | No data available |

| Hazardous to the Aquatic Environment (Long-term Hazard) | Very toxic to aquatic life with long lasting effects (H410)[2] | No data available |

| Persistence and Degradability | No data available | No data available |

| Bioaccumulative Potential | No data available | No data available |

| Mobility in Soil | No data available | No data available |

Handling and Storage

Precautions for Safe Handling:

-

Handle in a well-ventilated place.[1]

-

Wear suitable protective clothing, including chemical-impermeable gloves.[1]

-

Avoid contact with skin and eyes.[1]

-

Avoid the formation of dust and aerosols.[1]

-

Use non-sparking tools and prevent fire caused by electrostatic discharge.[1]

Conditions for Safe Storage:

-

Store the container tightly closed in a dry, cool, and well-ventilated place.[1]

-

Store apart from foodstuff containers or incompatible materials.[1]

First-Aid Measures

-

If Inhaled: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1]

-

In Case of Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1]

-

In Case of Eye Contact: Rinse with pure water for at least 15 minutes. Consult a doctor.[1]

-

If Swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

Signaling Pathways and Experimental Workflows

Due to the absence of specific studies on this compound, the following diagrams represent generalized pathways and workflows relevant to the assessment of azo dyes.

Generalized Metabolic Activation and Potential Toxicity Pathway for Azo Dyes

Azo dyes can be metabolized by azoreductase enzymes, particularly under anaerobic conditions such as in the gut microbiota. This process, known as reductive cleavage, breaks the azo bond (-N=N-) and can release potentially harmful aromatic amines. These amines can then be absorbed and undergo further metabolic activation in the liver, potentially leading to the formation of reactive intermediates that can bind to DNA and other macromolecules, exerting mutagenic or carcinogenic effects.

Caption: Generalized metabolic pathway of azo dyes.

Generalized Experimental Workflow for an Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical. It utilizes strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and will not grow on a histidine-deficient medium. A mutagen can cause a reverse mutation, restoring the ability to synthesize histidine and allowing the bacteria to grow. The test is often conducted with and without a metabolic activation system (S9 mix from rat liver) to mimic mammalian metabolism.

Caption: Generalized workflow for the Ames test.

Conclusion

There is a critical lack of publicly available, quantitative health and safety data for this compound. While some aggregated GHS classifications suggest potential for skin sensitization, mutagenicity, and aquatic toxicity, the absence of detailed experimental reports and protocols prevents a thorough risk assessment. The information provided in this guide is based on the limited data found in safety data sheets and chemical databases. For any research or development activities, it is imperative to handle this substance with high caution, assuming potential hazards based on its chemical class (azo dye) and the limited available hazard statements. It is strongly recommended that comprehensive toxicological and ecotoxicological testing be conducted to fill the existing data gaps and allow for a proper safety evaluation.

References

Literature review on the development of azo disperse dyes

An In-depth Technical Guide on the Development of Azo Disperse Dyes

Introduction

Azo dyes represent the largest and most significant class of synthetic organic colorants, accounting for 60-70% of all dyes used in the textile and food industries.[1][2] Characterized by the presence of one or more azo groups (–N=N–), these compounds are prized for their simple and cost-effective synthesis, which allows for the creation of a vast spectrum of vibrant colors.[3] Disperse dyes are a specific class of sparingly water-soluble, non-ionic dyes designed for coloring hydrophobic synthetic fibers, most notably polyester (B1180765).[3][4] Azo-based structures form the backbone of the majority of disperse dyes, offering a wide range of hues and performance characteristics.[5]

This technical guide provides a comprehensive literature review on the development of azo disperse dyes, tracing their history, classification, synthesis, and application. It is intended for researchers, scientists, and professionals in dye chemistry and material science, offering detailed experimental protocols, quantitative performance data, and visual diagrams of key processes and relationships.

Historical Development and Milestones

The genesis of disperse dyes is intrinsically linked to the advent of synthetic fibers. Initially developed for cellulose (B213188) acetate (B1210297), their application has expanded dramatically with the rise of other man-made fibers, especially polyester.[5]

-

1922: Green and Saunders developed "ionamine" dyes, which were colored azo compounds with a solubilizing group that hydrolyzed in the dye bath to release the dye, enabling it to color cellulose acetate fibers.[6]

-

1924: The first true disperse dyes were introduced by Baddiley and Shepherd of British Dyestuffs Corporation ("Duranol dyes") and Ellis of the British Celanese Company ("SRA dyes").[4] This innovation involved using dispersing agents like sulpho ricinoleic acid (SRA) to apply insoluble dyes from an aqueous dispersion.[6]

-

1950s: The commercialization of polyester fibers created a massive new market. Existing disperse dyes were modified to improve properties like sublimation and gas-fume fading fastness to meet the demands of this new fiber.[5]

-

1953: The term "Disperse Dye" was formally adopted to describe this class of colorants.[6]

-

Recent Decades: Development has focused on creating dyes with higher performance, improved environmental profiles (e.g., alkali-clearable dyes), and novel application methods like microwave-assisted dyeing and supercritical CO2 dyeing.[5][7][8]

Caption: Historical milestones in the development of azo disperse dyes.

Classification of Azo Disperse Dyes

Azo disperse dyes are categorized based on their chemical structure and their application performance, which dictates their suitability for different dyeing processes.

Classification by Chemical Structure

-

Monoazo Dyes: These are the most common type, comprising a p-nitroaniline derivative as the diazo component and an N-alkylaniline derivative as the coupling component.[9][10] They are valued for their simple structure, low molecular weight, ease of synthesis, and ability to produce a full range of colors from yellow to black.[9][10][11]

-

Diazo and Polyazo Dyes: Dyes containing two (diazo) or more (polyazo) azo groups. Increasing the number of azo groups generally leads to darker shades.[1][12]

-

Heterocyclic Dyes: These dyes incorporate a heterocyclic ring as either the diazo or coupling component.[10] Compared to traditional aniline-based azo dyes, they often exhibit brighter colors, higher tinctorial strength, and superior fastness properties.[10][11][13]

-

Other Structures: While azo dyes are dominant, other structures like anthraquinone (B42736) and methine are also used for disperse dyes, particularly for bright red, blue, and yellow shades.[9][11]

Classification by Application Performance

This system, pioneered by Sandoz, classifies dyes based on their dyeing behavior, particularly their energy requirements and fastness properties.[9]

-

E-Type (Low Energy): Characterized by small molecular weight, they have good leveling and migration properties. They are suitable for low-temperature dyeing methods but typically have low sublimation fastness.[9][11]

-

S-Type (High Energy): These dyes have larger molecules, higher sublimation fastness, and are suitable for high-temperature dyeing processes like thermosol and transfer printing. They exhibit poor migration.

-

SE-Type (Medium Energy): This class offers a balance of properties between E-type and S-type dyes and is the most versatile, suitable for all major disperse dyeing processes.[9]

Caption: Classification of azo disperse dyes by structure and application.

Synthesis and Experimental Protocols

The synthesis of azo dyes is a cornerstone of industrial organic chemistry, primarily involving a two-step process: diazotization and azo coupling.[14]

General Synthesis Pathway

-

Diazotization: A primary aromatic amine (the diazo component) is converted into a diazonium salt. This reaction is typically carried out at low temperatures (0–5 °C) using sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl).[15] The resulting diazonium salt is highly reactive and often unstable, so it is used immediately in the next step.[14]

-

Azo Coupling: The diazonium salt, a potent electrophile, reacts with an electron-rich coupling component (such as a phenol, naphthol, or another aromatic amine) via an electrophilic aromatic substitution mechanism to form the final azo dye.[14][16]

Caption: General chemical pathway for the synthesis of azo dyes.

Detailed Experimental Protocol: Synthesis of a Monoazo Disperse Red Dye

This protocol is a generalized procedure based on common laboratory practices for synthesizing a simple disperse dye.

Materials:

-

4-nitroaniline (B120555) (diazo component)

-

N,N-diethylaniline (coupling component)

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium acetate

-

Ethanol

-

Ice

Procedure:

-

Diazotization:

-

In a 250 mL beaker, dissolve a specific molar amount of 4-nitroaniline in a solution of concentrated HCl and water.

-

Cool the beaker in an ice bath to maintain a temperature of 0-5 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the amine solution with constant stirring. Maintain the temperature below 5 °C.

-

Continue stirring for 15-20 minutes after the addition is complete. The formation of the diazonium salt is confirmed when a drop of the solution gives a positive test on starch-iodide paper (turns blue).

-

-

Coupling Reaction:

-

In a separate beaker, dissolve an equimolar amount of N,N-diethylaniline in an acidic solution.

-

Cool this solution in an ice bath to 0-5 °C.

-

Slowly add the previously prepared cold diazonium salt solution to the coupling component solution with vigorous stirring.

-

A brightly colored precipitate (the azo dye) should form immediately.

-

Add a saturated solution of sodium acetate to adjust the pH and ensure complete coupling.

-

Continue stirring the mixture in the ice bath for another 30 minutes.

-

-

Isolation and Purification:

-

Filter the precipitated dye using a Buchner funnel.

-

Wash the dye cake thoroughly with cold water to remove any unreacted salts and acids.

-

Recrystallize the crude dye from a suitable solvent, such as ethanol, to purify it.

-

Dry the purified dye in an oven at 60-70 °C.

-

-

Characterization:

Detailed Experimental Protocol: Dyeing Polyester Fabric

This protocol describes a high-temperature exhaust dyeing method for applying a synthesized disperse dye to polyester (PET) fabric.

Materials & Equipment:

-

Polyester fabric swatch

-

Synthesized azo disperse dye

-

Dispersing agent (e.g., a lignosulphonate-based product)

-

Acetic acid (to adjust pH)

-

High-temperature, high-pressure laboratory dyeing machine

-

Spectrophotometer (for color strength measurement)

Procedure:

-

Dye Bath Preparation:

-

Prepare a stock dispersion of the dye by milling the dye powder with a dispersing agent and water.[17]

-

Fill the dyeing vessel with water (maintain a liquor-to-goods ratio, e.g., 20:1).

-

Add the required amount of the dye dispersion to the bath.

-

Add the dispersing agent (e.g., 1 g/L).

-

Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.

-

-

Dyeing Process:

-

Introduce the polyester fabric into the cold dye bath.

-

Raise the temperature of the bath to 130 °C at a rate of 2 °C/minute.

-

Hold the temperature at 130 °C for 45-60 minutes to allow for dye penetration and fixation.

-

Cool the bath down to 70 °C.

-

-

Reduction Clearing:

-

After dyeing, the fabric undergoes a "reduction clearing" process to remove unfixed surface dye, which improves wash fastness.[3]

-

Prepare a fresh bath containing sodium hydrosulfite (2 g/L) and sodium hydroxide (B78521) (2 g/L).

-

Treat the dyed fabric in this bath at 70-80 °C for 15-20 minutes.[3]

-

Rinse the fabric thoroughly with hot and then cold water.

-

-

Drying and Evaluation:

-

Dry the fabric.

-

Evaluate the color strength (K/S value) using a spectrophotometer and assess the fastness properties.

-

Performance Data and Characterization

The performance of an azo disperse dye is critical for its commercial viability. Key metrics include color strength and fastness to various environmental factors.

Key Performance Metrics

-

Color Strength (K/S): Measured using a spectrophotometer, the K/S value is calculated from the reflectance of the dyed fabric and is proportional to the amount of dye fixed on the fiber. Higher K/S values indicate better dye uptake and color yield.[18]

-

Washing Fastness: Assesses the resistance of the color to washing. It is typically evaluated on a 1-5 scale (5 being the best) by observing color change on the fabric and staining on adjacent undyed fabrics. The standard test method is AATCC 61 2A.[17]

-

Light Fastness: Measures the resistance of the color to fading upon exposure to light. It is rated on a 1-8 scale (8 being the best) according to ISO 105 B02.[17]

-

Sublimation (Heat) Fastness: Evaluates the resistance of the dye to migrating out of the fiber when exposed to dry heat, which is crucial for processes like ironing and storage. It is also rated on a 1-5 scale.[17]

Summary of Performance Data

The following table summarizes typical performance data for different classes of azo disperse dyes on polyester fabric. Actual values can vary significantly based on the specific dye structure, dyeing process, and fabric type.

| Dye Type | Typical Hues | Dyeing Temp. | Light Fastness (Scale 1-8) | Wash Fastness (Scale 1-5) | Sublimation Fastness (Scale 1-5) |

| Monoazo (Low Energy) | Yellow, Orange, Red | 120-130 °C | 4-5 | 3-4 | 2-3 |

| Monoazo (High Energy) | Red, Rubine, Blue | 130-140 °C | 5-6 | 4-5 | 4-5 |

| Heterocyclic Azo | Bright Red, Blue, Violet | 130-135 °C | 6-7 | 4-5 | 4-5 |

| Alkali-Clearable Azo | Various | 130 °C | 5-6 | 4 | 4 |

Data compiled and generalized from multiple sources, including[5][17].

Recent Advancements and Future Outlook

The development of azo disperse dyes continues to evolve, driven by demands for higher performance, greater efficiency, and improved environmental sustainability.

-

Environmentally Friendly Dyes: Research is focused on creating dyes that are less harmful. This includes alkali-clearable dyes, which avoid the use of carcinogenic aromatic amines during reduction clearing, and dyes designed for dispersant-free dyeing to reduce effluent pollution.[5]

-

Advanced Synthesis Methods: Microwave-assisted synthesis has emerged as a green chemistry protocol that can dramatically reduce reaction times and increase yields compared to conventional heating methods.[7][19]

-